![molecular formula C10H6O2 B094277 1,4-Naphthoquinone CAS No. 130-15-4](/img/structure/B94277.png)
1,4-Naphthoquinone
Overview
Description
1,4-Naphthoquinone, also known as para-naphthoquinone, is a quinone derived from naphthalene . It forms volatile yellow triclinic crystals and has a sharp odor similar to benzoquinone . It is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .
Synthesis Analysis
The industrial synthesis of 1,4-Naphthoquinone involves the aerobic oxidation of naphthalene over a vanadium oxide catalyst . In the laboratory, naphthoquinone can be produced by the oxidation of a variety of naphthalene compounds . An inexpensive route involves oxidation of naphthalene with chromium trioxide .Molecular Structure Analysis
1,4-Naphthoquinones are redox active compounds structurally related to naphthalene that are comprised of a benzene moiety (ring A) linearly fused with a fully conjugated cyclic diketone (ring B) in which the carbonyl groups are arranged in the para orientation .Chemical Reactions Analysis
1,4-Naphthoquinone is mainly used as a precursor to anthraquinone by reaction with butadiene followed by oxidation . Nitration gives 5-nitro-1,4-naphthalenedione, precursor to an aminoanthroquinone that is used as a dye precursor .Physical And Chemical Properties Analysis
1,4-Naphthoquinone forms volatile yellow triclinic crystals and has a sharp odor similar to benzoquinone . It is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .Scientific Research Applications
- Synthetic Variants : Over the past decade, researchers have isolated new 1,4-naphthoquinones from natural sources and synthesized diverse structural variants .
Clinical Applications
1,4-Naphthoquinones are already in use:
- Biochemical Tools and Probes : Certain derivatives act as biochemical tools and probes for non-invasive detection of pathological areas within cells and tissues. Modern molecular imaging techniques leverage these compounds for applications in myocardial infarction and neurodegenerative diseases .
Mechanism of Action
Target of Action
1,4-Naphthoquinone is a natural organic compound derived from naphthalene . It has been found to interact with various intracellular molecular targets . One of the primary targets of 1,4-Naphthoquinone is the Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), which plays a crucial role in the immune response . It also targets primary amino acids .
Mode of Action
1,4-Naphthoquinone interacts with its targets in several ways. It effectively inhibits the growth of cancer cell lines overexpressing IRAK1 . It also potently suppresses the production and secretion of key proinflammatory cytokine proteins IL-8, IL-1β, IL-10, TNF-α, and IL-6 in LPS-stimulated PMA-induced human THP-1 macrophages . Furthermore, it non-specifically targets primary amino acids .
Biochemical Pathways
1,4-Naphthoquinone affects multiple biochemical pathways. It induces Nrf2-dependent modulation of gene expression, which can have potentially beneficial outcomes . It also modulates receptor tyrosine kinases, such as the epidermal growth factor receptor, resulting in altered gap junctional intercellular communication . Moreover, it’s involved in the synthesis of juglone and several other related 1,4-NQs .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4-Naphthoquinone are crucial for understanding its bioavailability. Most of the evaluated compounds of 1,4-Naphthoquinone present adequate conditions to be administered orally .
Result of Action
The action of 1,4-Naphthoquinone results in various molecular and cellular effects. It causes oxidative stress in exposed cells, thereby affecting redox signaling . It also stimulates Nrf2/ARE signaling in HepG2 cells and enhances the expression of Nrf2 target genes in primary rat neuronal cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Naphthoquinone. For instance, exposure to radiation, toxins, hypoxia, generation of free radicals, and viral infections can induce cell death . Moreover, it’s worth noting that many 1,4-naphthoquinones are excreted into the rhizosphere and they are highly reactive in biological systems .
Safety and Hazards
Future Directions
Over the past decade, a number of new 1,4-naphthoquinones have been isolated from natural sources and new 1,4-naphthoquinones with diverse structural features have been synthesized . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .
properties
IUPAC Name |
naphthalene-1,4-dione | |
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Source | PubChem | |
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InChI |
InChI=1S/C10H6O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
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InChI Key |
FRASJONUBLZVQX-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C(=O)C=CC(=O)C2=C1 | |
Source | PubChem | |
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Molecular Formula |
C10H6O2 | |
Record name | 1,4-NAPHTHOQUINONE | |
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DSSTOX Substance ID |
DTXSID5040704 | |
Record name | 1,4-Naphthoquinone | |
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Molecular Weight |
158.15 g/mol | |
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Physical Description |
1,4-naphthoquinone appears as yellow needles or brownish green powder with an odor of benzoquinone. (NTP, 1992), Dry Powder, Yellow solid with a pungent odor; [ICSC] "Begins to sublimes below 100 deg C." [Merck Index], YELLOW CRYSTALS OR FLAKES WITH PUNGENT ODOUR. | |
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Record name | 1,4-Naphthalenedione | |
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Boiling Point |
Sublimes below 212 °F (NTP, 1992), Sublimes | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Sol in alkali hydroxide soln; sparingly sol in cold water; slightly sol in petroleum ether; freely sol in carbon disulfide, acetic acid, hot alcohol, ether, benzene, and chloroform, Very soluble in alkali hydroxide solutions., Volatile with steam., In water, 0.35 g/100 ml at 25 °C, Solubility in water, g/100ml at 25 °C: 0.35 | |
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Density |
1.422 (NTP, 1992) - Denser than water; will sink, 1.422, 1.4 g/cm³ | |
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Vapor Density |
5.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.5 | |
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Vapor Pressure |
0.00018 [mmHg], 2.6 Pa at 50 °C (= 0.0195 mm Hg at 50 °C), Vapor pressure, Pa at 50 °C: 2.6 | |
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Mechanism of Action |
Quinones are alpha-beta-unsaturated ketones & react with sulfhydryl groups. ... Critical biochem lesion ... /involves/ -SH groups of enzymes such as amylase & carboxylase which are inhibited by quinones. Overall mechanism may involve binding of enzyme to quinone nucleus by substitution or addition at the double bond, an oxidative reaction with -SH group, & change in redox potential. /Quinones/, The mechanism of the toxicity of 1-naphthol in isolated rat hepatocyte was related to the formation of active oxygen species and the creation of an oxidative stress. Dicoumarol potentiated the cytotoxicity of 1-naphthoI by inhibiting DT-diaphorase and making more naphthoquinone metabolites available for redox cycling. /Naphthoquinone metabolites/, The possible mechanisms of naphthoquinone-induced toxicity to isolated hepatocytes were investigated by using three structurally-related naphthoquinones, 1,4-naphthoquinone (1,4-NQ), 2-methyl-1,4-naphthoquinone, and 2,3-dimethyl-1,4-naphthoquinone (2,3-diMe-1,4-NQ). 1,4-NQ was more toxic than 2-Me-1,4-NQ whereas 2,3-diMe-1,4-NQ did not cause cell death solubility-limited concentrations used. All three naphthoquinones extensively depleted intracellular GSH. However, the depletion of GSH induced by 1,4-NQ and 2-Me-1,4-NQ prior to cell death was more rapid and extensive than that induced by the non-toxic 2,3-diMe-1,4-NQ. Further studies demonstrated that 2,3-diMe-1,4-NQ was cytotoxic in the presence of dicoumarol, a cmpd which also potentiates the cytotoxicity of 1,4-NQ and 2-Me-1,4-NQ. To investigate the differential cytotoxicity of these three naphthoquinones, their relative capacities to redox cycle and to bind covalently to cellular nucleophiles were assessed. Redox cycling was investigated by using rat liver microsomes where the order of potency for quinone-stimulated redox cycling was 1,4-NQ ... 2-Me-1,4-NQ ... and 2,3-diMe-1,4-NQ as indicated by non-stoichiometric amounts of NADPH oxidation and O consumption. NADPH-cytochrome p450 reductase was implicated as the enzyme primarily responsible for naphthoquinone-stimulated redox cycling. The reactivity of the naphthoquinones with GSH and, by implication, with other cellular nucleophiles was 1,4-NQ > 2-Me-1,4-NQ and much > 2,3-diMe-1,4-NQ. Overall, these studies indicate that 2,3-diMe-1,4-NQ is not cytotoxic (except in the presence of dicoumarol) and this lack of toxicity may be related either to its lesser capacity to redox cycle and/or its inability to react directly with cellular nucleophiles., Mechanisms by which quinones of varying reactivity alter mitochondrial membrane permeability were examined. Rat liver mitochondria were incubated with 0 to 10-3 molar (M) menadione (MQ), 1,4-naphthoquinone (NQ), 1,4-benzoquinone (BQ), 2,3-dimethoxy-1,4-naphthoquinone (DiOMeNQ), or 2,3-dimethyl-1,4-naphthoquinone (DiMeNQ) for 3 minutes after which 0 or 20 uM calcium-chloride was added. Release of calcium-ion (Ca2+) was monitored for 28 minutes. The effects on the state of polarization of the mitochondrial membrane and induction of mitochondrial swelling were determined. MQ, NQ, BQ, DiOMeNQ, and DiMeNQ accumulated all of the added Ca2+, but then released it following a lag period which decreased with increasing concentration. The concentrations inducing 50% Ca2+ release were: NQ, 1.6 uM; BQ, 5.3 uM; MQ, 41.6 uM; DiOMeNQ, 89.9 uM; and DiMeNQ 232.7 uM. The release of Ca2+ was accompanied by depolarization of the membrane potential and induction of mitochondrial swelling. Rat liver mitochondria were pretreated with 0.2 millimolar potassium-cyanide, then treated with 0 to 10-3 M NQ, BQ, MQ, DiOMeNQ, or DiMeNQ. Redox recycling reactivity of the compounds was assessed by measuring the rates of cyanide insensitive oxygen consumption (CIOC). All compounds except BQ caused concentration dependent increases in CIOC. MQ, DiOMeNQ, and DiMeNQ at their EC50s for Ca2+ release induced similar rates of CIOC. BQ and NQ induced very little CIOC at their EC50s. Rat liver mitochondria were pretreated with 0 or 400 nanomolar cyclosporin-A (cycA) and then incubated with NQ, BQ, MQ, DiOMeNQ, or DiMeNQ at their EC50s for Ca2+ release. This was followed by addition of 70 uM calcium-chloride. CycA completely inhibited release of Ca2+ by NQ, MQ, DiOMeNQ, and DiMeNQ. BQ accumulated very little Ca2+ before releasing it; however, the rate of release was slowed by cycA. The authors conclude that quinones that can undergo redox recycling (DiOMeNQ, DiMeNQ, MQ, and NQ) can permeabilize mitochondrial membranes by altering regulation of cycA sensitive pores. Arylating quinones such as BQ alter mitochondrial membrane permeability by depolarizing the membrane., ...1,4-Naphthoquinone (a reactive metabolite of 1-naphthol) with reducing agents such as NADPH and glutathione led to the formation of semiquinone-free radicals, which were detected with electron spin resonance spectroscopy. In the presence of glutathione as a reducing agent, menadione and 1,4-naphthoquinone underwent net one-electron reduction and conjugation with glutathione. At higher concentrations of glutathione, 1,4-naphthoquinone formed the semiquinones of both the monoconjugate and the diconjugate. The naphthoquinone-glutathione conjugates should redox cycle in a manner already known for the menadione conjugate. The semiquinone intermediates could be detected only under a nitrogen atmosphere and are probably the primary oxygen-reactive species responsible for the redox cycling of menadione- and naphthoquinone-glutathione conjugates. | |
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Product Name |
1,4-Naphthoquinone | |
Color/Form |
Yellow triclinic needles from alcohol or petroleum ether, YELLOW POWDER, Yellow crystals | |
CAS RN |
130-15-4 | |
Record name | 1,4-NAPHTHOQUINONE | |
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Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,4-NAPHTHOQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2037 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-NAPHTHOQUINONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1547 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
277 °F (NTP, 1992), 128.5 °C, 126 °C | |
Record name | 1,4-NAPHTHOQUINONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16228 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,4-NAPHTHOQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2037 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-NAPHTHOQUINONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1547 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q & A
Q1: How does 1,4-Naphthoquinone exert its antibacterial effects?
A1: 1,4-Naphthoquinone exhibits antibacterial activity through multiple mechanisms. Research indicates that it can disrupt bacterial cell wall synthesis, interfere with DNA replication and repair mechanisms, and induce oxidative stress within bacterial cells, leading to cell death. [, , ]. Additionally, 1,4-Naphthoquinone has shown synergistic effects when combined with certain β-lactam antibiotics, enhancing their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) clinical strains. []
Q2: Does 1,4-Naphthoquinone interact with specific cellular targets?
A2: While the exact cellular targets of 1,4-Naphthoquinone are not fully elucidated, studies suggest interactions with various enzymes and pathways. For instance, it can act as a substrate for plasmodial thioredoxin and glutathione reductases, potentially disrupting redox homeostasis in parasites. [] Additionally, derivatives of 1,4-Naphthoquinone have demonstrated the ability to block the purinergic P2X7 receptor in macrophages, exhibiting anti-inflammatory activity. []
Q3: What is the molecular formula, weight, and key spectroscopic data for 1,4-Naphthoquinone?
A3: * Molecular Formula: C10H6O2* Molecular Weight: 158.15 g/mol* Spectroscopic Data: * IR Spectroscopy: Characteristic peaks for carbonyl stretching vibrations (around 1650-1700 cm-1) and aromatic C=C stretching vibrations (around 1600-1580 cm-1) can be observed. [, ] * NMR Spectroscopy: 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments in the molecule, respectively. [, , , , ]
Q4: How does the structure of 1,4-Naphthoquinone derivatives influence their biological activity?
A4: Structure-activity relationship (SAR) studies have revealed that modifications to the core structure of 1,4-Naphthoquinone significantly impact its biological activity. For instance, introducing electron-withdrawing groups, such as halogens, can enhance cytotoxicity against cancer cells. [, , ] Additionally, the presence and position of substituents on the naphthoquinone ring system influence its redox potential and interactions with enzymes like plasmodial reductases. [] The size and nature of side chains can also affect the compound's ability to penetrate cell membranes and interact with specific targets. [, ]
Q5: Does 1,4-Naphthoquinone exhibit different properties in various solvents or pH conditions?
A5: Yes, 1,4-Naphthoquinone's chemical behavior can be influenced by pH and the presence of organic co-solvents. Studies have shown that the efficiency of naphthalene oxidation catalyzed by iron(III) tetrakis(p-sulfonatophenyl)porphyrin, with 1,4-Naphthoquinone as a byproduct, is affected by both pH and the type of co-solvent used. [] This difference in reactivity is likely due to changes in the compound's solubility, redox potential, and interactions with other molecules in solution.
Q6: Can 1,4-Naphthoquinone act as a catalyst in organic synthesis?
A6: While 1,4-Naphthoquinone itself may not be a common catalyst, its derivatives have shown promising applications in organic synthesis. For example, copper(II) acetate has been shown to catalyze the oxidative addition of anilines to 1,4-Naphthoquinone, forming N-aryl-2-amino-1,4-naphthoquinones. [] This catalytic process offers a more efficient and environmentally friendly approach compared to traditional methods.
Q7: Have computational methods been used to study 1,4-Naphthoquinone and its derivatives?
A7: Yes, computational chemistry plays a crucial role in understanding and predicting the properties and behavior of 1,4-Naphthoquinone derivatives. Researchers have employed quantitative structure-activity relationship (QSAR) modeling to correlate the cytotoxic activity of 2-X-5,8-dimethoxy-1,4-naphthoquinones against L1210 cells with molecular descriptors like the Eccentric Connectivity index (ECI), Fragment Complexity (FC), and McGowan Volumes (MG). [] These models provide valuable insights into the structural features that contribute to the compound's biological activity, guiding the design of new and more potent analogs.
Q8: How stable is 1,4-Naphthoquinone under various storage conditions?
A8: The stability of 1,4-Naphthoquinone can be affected by factors like temperature, light exposure, and the presence of moisture or oxidizing agents. Appropriate packaging and storage conditions, such as storing in airtight containers protected from light and at controlled temperatures, are essential to maintain its stability and prevent degradation.
Q9: What analytical methods are commonly used to characterize and quantify 1,4-Naphthoquinone?
A9: Various analytical techniques are employed for the characterization and quantification of 1,4-Naphthoquinone. Spectroscopic methods, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are invaluable for structural elucidation and identification. [, , , , ] Chromatographic techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are widely used to separate, identify, and quantify 1,4-Naphthoquinone and its derivatives in complex mixtures. [, ] Mass spectrometry (MS) is another powerful tool for determining the molecular weight and fragmentation patterns of these compounds. [, , ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.